1-{[6-(2-METHOXYPHENYL)-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-3-YL]METHYL}-1H-1,2,3-BENZOTRIAZOLE
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Overview
Description
1-{[6-(2-METHOXYPHENYL)-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-3-YL]METHYL}-1H-1,2,3-BENZOTRIAZOLE is a complex heterocyclic compound that combines multiple functional groups, including triazole, thiadiazole, and benzotriazole moieties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[6-(2-METHOXYPHENYL)-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-3-YL]METHYL}-1H-1,2,3-BENZOTRIAZOLE typically involves the reaction of 3-substituted 4-amino-4H-1,2,4-triazole-5-thiols with 3-phenyl-2-propynal. The reaction is carried out in the presence of a catalytic amount of piperidine in refluxing ethanol . The product is then purified through recrystallization or chromatography techniques.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-{[6-(2-METHOXYPHENYL)-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-3-YL]METHYL}-1H-1,2,3-BENZOTRIAZOLE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzotriazole moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce corresponding alcohols or amines.
Scientific Research Applications
1-{[6-(2-METHOXYPHENYL)-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-3-YL]METHYL}-1H-1,2,3-BENZOTRIAZOLE has several scientific research applications:
Medicinal Chemistry: The compound exhibits anticancer, antimicrobial, and antiviral activities. It is being studied for its potential as a therapeutic agent in treating various diseases.
Biological Studies: The compound is used in biological assays to study its effects on different cellular pathways and molecular targets.
Industrial Applications:
Mechanism of Action
The mechanism of action of 1-{[6-(2-METHOXYPHENYL)-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-3-YL]METHYL}-1H-1,2,3-BENZOTRIAZOLE involves its interaction with specific molecular targets. The compound can inhibit enzymes such as carbonic anhydrase and cholinesterase, leading to various pharmacological effects . It can also interact with viral proteins, inhibiting their function and preventing viral replication .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: These compounds share a similar core structure and exhibit comparable pharmacological activities.
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazepines: These compounds have an additional ring, which may confer different biological properties.
Properties
Molecular Formula |
C17H13N7OS |
---|---|
Molecular Weight |
363.4 g/mol |
IUPAC Name |
3-(benzotriazol-1-ylmethyl)-6-(2-methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C17H13N7OS/c1-25-14-9-5-2-6-11(14)16-21-24-15(19-20-17(24)26-16)10-23-13-8-4-3-7-12(13)18-22-23/h2-9H,10H2,1H3 |
InChI Key |
GMPIQTAQKFGFDB-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1C2=NN3C(=NN=C3S2)CN4C5=CC=CC=C5N=N4 |
Canonical SMILES |
COC1=CC=CC=C1C2=NN3C(=NN=C3S2)CN4C5=CC=CC=C5N=N4 |
Origin of Product |
United States |
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